molecular formula C15H18BrNO4 B2616231 7-Bromo-2-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-1H-isoquinoline-1-carboxylic acid CAS No. 1822516-98-2

7-Bromo-2-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-1H-isoquinoline-1-carboxylic acid

Cat. No.: B2616231
CAS No.: 1822516-98-2
M. Wt: 356.216
InChI Key: OOLRVMPAUYPDHC-UHFFFAOYSA-N
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Description

This compound is a brominated isoquinoline derivative featuring a tert-butoxycarbonyl (Boc) protecting group at position 2 and a carboxylic acid moiety at position 1. The Boc group enhances steric protection and stability during synthetic processes, while the bromine substituent at position 7 may influence electronic properties and reactivity.

Properties

IUPAC Name

7-bromo-2-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-1H-isoquinoline-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18BrNO4/c1-15(2,3)21-14(20)17-7-6-9-4-5-10(16)8-11(9)12(17)13(18)19/h4-5,8,12H,6-7H2,1-3H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOLRVMPAUYPDHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2=C(C1C(=O)O)C=C(C=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18BrNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

7-Bromo-2-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-1H-isoquinoline-1-carboxylic acid is a complex organic molecule that has garnered attention for its potential biological activities. The unique structural features, including the presence of a bromine atom and an isoquinoline backbone, suggest diverse interactions with biological targets. This article reviews the biological activity of this compound, synthesizing findings from various studies.

Chemical Structure and Properties

The chemical formula for this compound is C14H18BrN1O3C_{14}H_{18}BrN_{1}O_{3}. Its structural characteristics include:

  • Bromine Substitution : Enhances its electrophilic properties.
  • Isoquinoline Backbone : Known for various pharmacological activities.
  • Carboxylic Acid Moiety : Contributes to its solubility and reactivity in biological systems.

Antimicrobial Activity

Research indicates that compounds similar to 7-Bromo derivatives exhibit significant antimicrobial properties. For instance, studies on related isoquinoline derivatives have shown promising antibacterial activity against various pathogens. The introduction of bromine is believed to enhance the compound's ability to penetrate bacterial membranes, thereby increasing efficacy .

Anti-inflammatory Properties

The compound's structural features suggest potential anti-inflammatory activity. The presence of active groups like carbonyl and α,β-unsaturated keto may interact with inflammatory pathways. Studies have noted that derivatives of isoquinoline can inhibit pro-inflammatory cytokines, suggesting a mechanism through which 7-Bromo compounds may exert similar effects .

Cytotoxicity and Cancer Research

Preliminary studies have indicated that 7-Bromo derivatives possess cytotoxic properties against certain cancer cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest. Research focusing on the structure–activity relationship (SAR) of isoquinoline derivatives supports the notion that modifications at specific positions can enhance anticancer activity .

Case Studies

  • Antibacterial Activity Study : A series of experiments demonstrated that 7-Bromo derivatives displayed a minimum inhibitory concentration (MIC) against Staphylococcus aureus and Escherichia coli comparable to standard antibiotics. This suggests a viable alternative in treating resistant strains .
  • In Vivo Anti-inflammatory Assay : In rodent models, administration of related isoquinoline compounds resulted in reduced paw edema, indicating significant anti-inflammatory effects. The study highlighted the importance of functional groups in mediating these effects .
  • Cytotoxicity Evaluation : In vitro assays on human cancer cell lines showed that 7-Bromo derivatives led to a dose-dependent decrease in cell viability, with IC50 values indicating potent activity compared to controls .

Data Summary Table

Activity Type Effect Observed Reference
AntimicrobialSignificant inhibition against S. aureus
Anti-inflammatoryReduced paw edema in rodent models
CytotoxicityDose-dependent decrease in cancer cell viability

Scientific Research Applications

Anticancer Activity

Recent studies have demonstrated that derivatives of isoquinoline compounds exhibit notable anticancer properties. For example, compounds related to 7-Bromo-2-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-1H-isoquinoline have been tested against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). The MTT assay results indicated that certain derivatives showed significant cytotoxic effects compared to standard chemotherapeutics like Doxorubicin .

Anti-inflammatory Properties

In addition to anticancer activity, some isoquinoline derivatives have demonstrated anti-inflammatory effects. Research indicates that these compounds can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways, making them potential candidates for treating inflammatory diseases .

Case Studies

Study Objective Findings
Study 1Evaluate anticancer effects on MCF-7 cellsCompounds exhibited IC50 values significantly lower than Doxorubicin, indicating strong anticancer activity.
Study 2Investigate anti-inflammatory effectsCompounds reduced levels of TNF-alpha and IL-6 in vitro, suggesting potential for therapeutic use in inflammatory conditions.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound shares structural motifs with other brominated heterocycles, including chromenones, quinolines, and substituted isoquinolines. Key differentiating features include:

  • Core Heterocycle: The 3,4-dihydroisoquinoline scaffold contrasts with chromenone () or quinoline () backbones.
  • Substituents : The Boc group and carboxylic acid distinguish it from compounds with methylsulfonyl (), cyclopropyl (), or hydroxy-methylphenyl () substituents.

Physicochemical Properties

A comparative analysis of physical properties is summarized below:

Compound Name Molecular Formula Molecular Weight Key Substituents Physical Properties References
7-Bromo-2-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-1H-isoquinoline-1-carboxylic acid* C₁₅H₁₆BrNO₄ ~354.18 7-Bromo, Boc, carboxylic acid Not explicitly reported
7-Bromo-3-(methylsulfonyl)-2H-chromen-2-one C₁₀H₇BrO₄S 327.13 7-Bromo, methylsulfonyl mp 254–255°C; yellow powder
7-Bromo-1-cyclopropyl-6-fluoro-5-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid C₁₄H₁₂BrFNO₃ 364.16 Cyclopropyl, fluoro, methyl Not provided
7-Bromo-1-(4-hydroxy-2-methylphenyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid C₁₇H₁₂BrNO₄ 374.18 Hydroxy-methylphenyl Pale-brown powder

*Molecular weight calculated based on inferred formula.

Research Findings and Implications

  • Lumping Strategy : suggests structurally similar compounds (e.g., brominated heterocycles) may be grouped for predictive modeling. However, the Boc group’s steric bulk and the carboxylic acid’s polarity likely necessitate distinct handling in reaction pathways .
  • Patent Applications : and emphasize the utility of Boc-protected compounds in synthesizing complex pharmaceuticals, underscoring the target compound’s relevance in industrial workflows.

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 7-Bromo-2-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-1H-isoquinoline-1-carboxylic acid in a laboratory setting?

  • Methodological Answer : Synthesis typically involves bromination of a pre-functionalized isoquinoline precursor, followed by Boc (tert-butoxycarbonyl) protection. Key steps include:

  • Bromination : Use N-bromosuccinimide (NBS) in anhydrous DMF under inert atmosphere to minimize side reactions.
  • Boc Protection : Employ di-tert-butyl dicarbonate (Boc₂O) with a catalytic base (e.g., DMAP) in dichloromethane.
  • Purification : Column chromatography (silica gel, gradient elution with hexane/ethyl acetate) is critical due to polar byproducts. Reaction progress should be monitored via TLC and confirmed by 1H^1H-NMR .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : 1H^1H- and 13C^{13}C-NMR for backbone structure confirmation, with attention to bromine-induced deshielding (e.g., aromatic protons near Br).
  • Mass Spectrometry (HRMS) : Electrospray ionization (ESI) or MALDI-TOF to verify molecular weight and isotopic patterns from bromine.
  • X-ray Crystallography : For absolute configuration determination, use SHELXL for refinement of diffraction data (space group, R-factor < 5%) .

Q. How can researchers ensure purity of the compound during isolation?

  • Methodological Answer :

  • HPLC : Reverse-phase C18 column with acetonitrile/water gradient (0.1% TFA) to resolve polar impurities.
  • Recrystallization : Optimize solvent pairs (e.g., ethyl acetate/hexane) by screening solubility at varying temperatures.
  • Elemental Analysis : Validate purity by comparing experimental vs. theoretical C, H, N, Br percentages (deviation < 0.4%) .

Advanced Research Questions

Q. How can computational chemistry predict the reactivity of the bromine substituent in cross-coupling reactions?

  • Methodological Answer :

  • Quantum Chemical Calculations : Use density functional theory (DFT, e.g., B3LYP/6-31G*) to model transition states for Suzuki-Miyaura coupling. Focus on Br–C bond dissociation energy and charge distribution.
  • Reaction Path Screening : Implement ICReDD’s workflow combining DFT and machine learning to prioritize experimental conditions (e.g., Pd catalysts, ligands) .

Q. What strategies address discrepancies between solution-state NMR and solid-state crystallographic data?

  • Methodological Answer :

  • Dynamic Effects Analysis : Compare NMR (solution conformation) with X-ray (rigid lattice) to identify rotameric equilibria or solvent interactions.
  • Variable-Temperature NMR : Probe conformational flexibility by acquiring spectra at 25°C to 80°C.
  • SHELXL Refinement : Adjust thermal parameters and occupancy rates to resolve disorder in crystallographic data .

Q. How can the Boc group be selectively removed without cleaving the bromine substituent?

  • Methodological Answer :

  • Acidic Hydrolysis : Use trifluoroacetic acid (TFA) in DCM (1:4 v/v) for 2–4 hours at 0°C to minimize Br–C bond cleavage.
  • Kinetic Monitoring : Track deprotection via in-situ IR (disappearance of Boc carbonyl peak at ~1740 cm⁻¹).
  • Informer Library Screening : Apply Merck’s Aryl Halide Chemistry Informer Library (e.g., Compound X12) to benchmark acid stability .

Q. What reactor designs optimize scalability for multi-step synthesis involving this compound?

  • Methodological Answer :

  • Flow Chemistry : Use microreactors for bromination (exothermic step) to improve heat dissipation and yield.
  • Process Control : Implement real-time PAT (Process Analytical Technology) tools, such as Raman spectroscopy, to monitor intermediate formation.
  • Reactor Type : Opt for stirred-tank reactors with baffles for efficient mixing during Boc protection .

Data Contradiction Analysis

Q. How should researchers resolve conflicting data between theoretical and experimental reaction yields?

  • Methodological Answer :

  • Sensitivity Analysis : Vary computational parameters (e.g., solvent model in DFT) to identify overestimated/underestimated steps.
  • High-Throughput Experimentation : Screen 10–20 conditions (catalyst, solvent, temperature) in parallel to validate computational predictions.
  • Statistical Validation : Apply ANOVA to compare computational vs. experimental yield distributions (p < 0.05 threshold) .

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